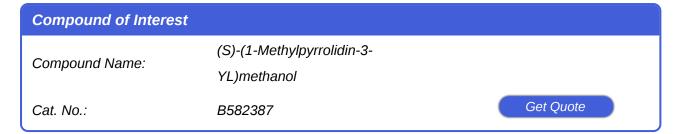


(S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure

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An In-Depth Technical Guide to (S)-(1-Methylpyrrolidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules. Its stereospecific nature and functional groups—a tertiary amine and a primary alcohol—make it a valuable chiral building block in the synthesis of pharmaceutical compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, and known synthetic approaches, tailored for professionals in research and drug development.

Chemical Properties and Structure

(S)-(1-Methylpyrrolidin-3-YL)methanol is a colorless to yellow-brown liquid under standard conditions.[1] Its core structure consists of a five-membered saturated heterocycle containing a nitrogen atom, which is methylated at the 1-position. A hydroxymethyl group is attached to the chiral center at the 3-position in the (S)-configuration.

Structure



The chemical structure of **(S)-(1-Methylpyrrolidin-3-YL)methanol** is characterized by a pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom. Key features include:

- Chiral Center: The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer.
- Methyl Group: A methyl group is attached to the nitrogen atom at the 1-position.
- Hydroxymethyl Group: A hydroxymethyl (-CH2OH) group is attached to the chiral carbon at the 3-position.

The presence of the tertiary amine and the hydroxyl group makes the molecule polar and capable of hydrogen bonding, which influences its solubility.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **(S)-(1-Methylpyrrolidin-3-YL)methanol** is presented in the table below. It is important to note that while data for the racemic mixture and related isomers are available, specific experimental values for the boiling and melting points of the **(S)**-enantiomer are not consistently reported in publicly available literature.



Property	Value	Source
IUPAC Name	(S)-(1-Methylpyrrolidin-3- yl)methanol	N/A
CAS Number	1210934-04-5	[2]
Molecular Formula	C ₆ H ₁₃ NO	[1][2][3]
Molecular Weight	115.17 g/mol	[2][3]
Appearance	Colorless to yellow-brown liquid	[1]
Boiling Point	Not definitively reported for the (S)-enantiomer. The related compound (S)-(+)-1-Methyl-3-pyrrolidinol has a reported boiling point of 181-182 °C.	N/A
Melting Point	Not applicable (liquid at room temperature)	N/A
Solubility	Soluble in polar solvents.[2] Specific quantitative data is not readily available.	N/A
Storage	2-8°C, sealed away from moisture.[2]	N/A

Experimental Protocols

Detailed experimental protocols for the synthesis of **(S)-(1-Methylpyrrolidin-3-YL)methanol** are not extensively published in peer-reviewed journals. However, general synthetic strategies can be inferred from patents and the synthesis of analogous compounds. A common approach involves the N-methylation of a chiral pyrrolidine precursor.

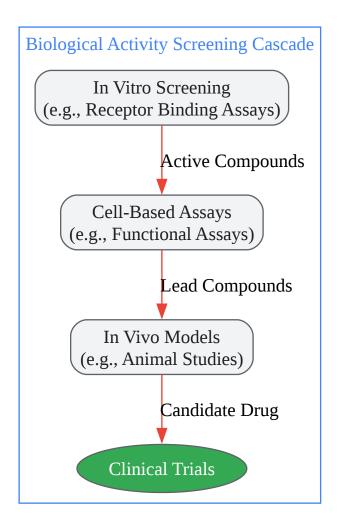
One potential synthetic route starts from (S)-3-hydroxypyrrolidine. This precursor can be N-methylated using a suitable methylating agent, such as formaldehyde in the presence of a reducing agent (reductive amination).



A patent for the preparation of the related compound, (S)-1-methyl-3-hydroxypyrrolidine, describes the reaction of (S)-3-hydroxypyrrolidine with formaldehyde and hydrogen in the presence of a palladium on carbon catalyst.[4] This suggests a plausible pathway for the synthesis of the target molecule's precursor. The subsequent reduction of a carboxylic acid or ester at the 3-position would yield the desired primary alcohol.

A logical workflow for a potential synthesis is outlined below:







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